molecular formula C9H7BrN2O2S B3253686 Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate CAS No. 225525-53-1

Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B3253686
CAS No.: 225525-53-1
M. Wt: 287.14 g/mol
InChI Key: BFOWBIKWUSPBDV-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate is a benzothiazole derivative characterized by a bromine atom at position 6, an amino group at position 2, and a methyl ester at position 6. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and fused heterocycles. Its structural features—electron-withdrawing bromine and electron-donating amino groups—impart unique reactivity, enabling diverse applications in drug discovery and organic synthesis.

Properties

IUPAC Name

methyl 2-amino-6-bromo-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)6-4(10)2-3-5-7(6)15-9(11)12-5/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWBIKWUSPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233323
Record name Methyl 2-amino-6-bromo-7-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225525-53-1
Record name Methyl 2-amino-6-bromo-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225525-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-6-bromo-7-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate typically involves the reaction of 2-aminobenzo[d]thiazole with bromine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the bromination and esterification processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the benzothiazole scaffold significantly influence chemical behavior and biological activity. Key analogs include:

Compound Name Substituents (Position) Key Features References
Methyl 2-aminobenzo[d]thiazole-7-carboxylate 2-NH₂, 7-COOCH₃ Lacks bromine; used in Pd-catalyzed couplings but limited electrophilic reactivity.
Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate 6-NH₂, 2-CN, 7-COOCH₃ Cyano group enhances π-stacking; intermediate for kinase inhibitors.
6-Bromo-1,3-benzothiazole-2-amine 2-NH₂, 6-Br Structural isomer of target compound; differing ring substitution pattern.
Methyl 2-bromobenzo[d]thiazole-7-carboxylate 2-Br, 7-COOCH₃ Bromine at position 2 reduces nucleophilicity; used in cross-coupling.

Key Observations :

  • Bromine Position : Bromine at position 6 (target compound) vs. position 2 () alters electronic properties. Bromine at position 6 increases electrophilicity, facilitating nucleophilic aromatic substitution.
  • Ester vs. Cyano Groups: Methyl esters (target compound) improve solubility, while cyano groups () stabilize intermediates via electronic effects.

Physicochemical Properties

  • Stability: Bromine increases molecular weight (272.12 g/mol for the target compound vs. 208.22 g/mol for non-brominated analog in ), affecting storage conditions (e.g., 2–8°C under inert atmosphere) .
  • Spectroscopic Data: NMR shifts for methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate (δ 8.02 ppm for aromatic protons) differ from the target compound due to bromine’s deshielding effects .

Biological Activity

Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Shows potential in inhibiting viral replication.
  • Antitumor : Demonstrates cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Reduces inflammation in cellular models.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical biochemical pathways, such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
  • Cell Signaling Modulation : It influences key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis .
  • Reactive Oxygen Species (ROS) Management : The compound exhibits antioxidant properties, helping to mitigate oxidative stress by modulating the activity of antioxidant enzymes like superoxide dismutase.

This compound possesses several notable biochemical properties:

PropertyDescription
SolubilitySlightly soluble in water; soluble in organic solvents
StabilityStable under standard conditions; sensitive to extreme pH
Interaction with BiomoleculesBinds to proteins and DNA, affecting their structure/function

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of the bromine atom was found to enhance its activity by increasing lipophilicity and improving cellular uptake .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, suggesting its potential as a lead compound for drug development .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate, and what intermediates are critical in its preparation?

The compound is synthesized via a multi-step pathway involving cyclization and functionalization. A key intermediate is 6-bromo-1,3-benzothiazole-2-amine , prepared from halogenated aniline derivatives through cyclization with thiourea or related sulfur sources . The carboxylate group is introduced via esterification or substitution reactions. Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) is often employed to facilitate cyclization and nitrile group incorporation, as demonstrated in analogous benzothiazole syntheses . Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DMFDMA) significantly influence yields, with one-pot methodologies reducing purification steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Key peaks include aromatic protons (δ 7.4–8.7 ppm for bromo-substituted benzothiazoles), the methyl ester singlet (~δ 3.8–4.1 ppm), and NH2_2 protons (δ 6.3–6.8 ppm as a broad singlet) .
  • IR Spectroscopy : Absorbance bands at ~3450 cm1^{-1} (N–H stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns consistent with bromine isotopic signatures.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation during synthesis?

  • Temperature Control : Maintaining reflux temperatures (~80–100°C) during cyclization minimizes incomplete reactions.
  • Catalyst Selection : DMFDMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency by stabilizing reactive intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated precursors.
  • Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) resolves ester and amine byproducts.

Q. What methodologies resolve contradictions in X-ray crystallographic data for brominated benzothiazole derivatives?

Use SHELX or WinGX for structure refinement, particularly for handling twinned crystals or high-resolution data. For ambiguous electron density maps:

  • Apply restraints to bond lengths/angles using prior knowledge of benzothiazole geometry .
  • Validate hydrogen bonding via PLATON analysis .
  • Compare experimental data with DFT-optimized molecular models to resolve positional uncertainties .

Q. What functionalization strategies enhance the bioactivity of this compound in pharmacological studies?

  • Schiff Base Formation : React the 2-amino group with aldehydes/ketones to generate imine derivatives, which have shown analgesic and anti-inflammatory potential in related benzothiazoles .
  • Hydrazine Derivatives : Introduce hydrazine moieties at the 2-position to modulate pharmacokinetic properties (e.g., 1-(6-bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene) hydrazine) .
  • Electrophilic Substitution : Exploit the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups for kinase inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate
Reactant of Route 2
Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate

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